molecular formula C20H21N5O2S B2671251 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 886966-16-1

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2671251
CAS RN: 886966-16-1
M. Wt: 395.48
InChI Key: MKBFHJBPHKBXPS-UHFFFAOYSA-N
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Description

2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O2S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in the synthesis and characterization of various derivatives. For example, El‐Barbary et al. (2005) described the synthesis of various 1,2,4-triazine derivatives, showcasing the versatility of similar compounds in producing a range of chemical structures (El‐Barbary, Sakran, El-Madani, & Nielsen, 2005).

Biological Activities

A study by Abu‐Hashem et al. (2020) synthesized novel compounds related to 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(o-tolyl)acetamide and evaluated them as anti-inflammatory and analgesic agents. They found that these compounds showed significant activity, highlighting the potential biological applications of these derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Green Chemistry Approaches

Reddy et al. (2014) explored environmentally friendly syntheses of compounds analogous to this compound. This approach is crucial for developing sustainable methods in pharmaceutical and chemical industries (Reddy, Ramana Reddy, & Dubey, 2014).

Heterocyclic Synthesis

Schmeyers and Kaupp (2002) reported the use of related thioureido-acetamides for synthesizing various heterocyclic compounds, demonstrating the compound's utility in creating diverse chemical structures (Schmeyers & Kaupp, 2002).

Pharmaceutical Applications

Sakai et al. (2022) studied p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, which are closely related to the compound . Their research highlights the potential of these compounds in synthesizing pharmaceutical products (Sakai et al., 2022).

properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-13-7-9-15(10-8-13)11-17-19(27)25(21)20(24-23-17)28-12-18(26)22-16-6-4-3-5-14(16)2/h3-10H,11-12,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBFHJBPHKBXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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